Pharmacopeial Identity: EP-Specified Impurity J Status as a Non-Substitutable Reference Standard
Terazosin EP Impurity J is explicitly listed in the European Pharmacopoeia monograph for terazosin hydrochloride as a specified impurity requiring chromatographic separation, identification, and quantification. Unlike non-specified impurities or chemically similar analogs (e.g., bunazosin, CAS 52712-76-2), only the exact compound with CAS 152551-75-2 satisfies the Ph. Eur. system suitability criteria for the Impurity J peak [1]. The Ph. Eur. method employs two distinct chromatographic separations to resolve all specified terazosin impurities, and replacement of the impurity reference standard with a structural analog would result in incorrect retention time matching, invalidating the analytical procedure per ICH Q2(R1) guidelines [2].
| Evidence Dimension | Regulatory designation and analytical specificity |
|---|---|
| Target Compound Data | Terazosin EP Impurity J; CAS 152551-75-2; specified in Ph. Eur. monograph for terazosin; purity specification >95% by HPLC |
| Comparator Or Baseline | Bunazosin (CAS 52712-76-2): not listed in terazosin monograph; Terazosin Impurity A (CAS 23680-84-4): different specified impurity with distinct retention time; Terazosin API (CAS 63590-64-7): parent drug peak |
| Quantified Difference | Unique chromatographic retention factor (k') and relative retention time (RRT) specific to Impurity J; cannot be interchanged with any other EP-specified impurity or terazosin-related compound |
| Conditions | European Pharmacopoeia monograph method: two orthogonal HPLC separations with UV detection; validated per ICH Q2(R1) |
Why This Matters
For ANDA filers and QC laboratories, procuring the exact EP-specified Impurity J reference standard is a binary regulatory requirement—substitution with a chemically similar compound leads to method failure and potential application rejection.
- [1] Veeprho. Terazosin EP Impurity J (CAS 152551-75-2)—Identified in the purity profile of terazosin according to the EP monograph. Veeprho.com, 2024. View Source
- [2] Enesei D, et al. Updating the European Pharmacopoeia impurity profiling method for terazosin and suggesting alternative columns. J Pharm Biomed Anal. 2020;187:113371. View Source
